molecular formula C5H9BO3 B14134197 [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid CAS No. 299180-01-1

[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid

Cat. No.: B14134197
CAS No.: 299180-01-1
M. Wt: 127.94 g/mol
InChI Key: HAVSNWCBVSMNTG-HSFFGMMNSA-N
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Description

[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid typically involves the hydroboration of conjugated dienes followed by oxidation. One common method is the hydroboration of 1,3-pentadiene with a borane reagent, such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide to yield the boronic acid derivative .

Industrial Production Methods

Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are typically synthesized by the reaction of boric acid with alcohols, followed by hydrolysis to yield the boronic acid . The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields borate esters, while reduction can produce borane derivatives .

Mechanism of Action

The mechanism of action of [(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including enzyme inhibition and sensor design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its conjugated diene system, which can participate in additional types of chemical reactions compared to simpler boronic acids. This makes it a versatile reagent in organic synthesis and a valuable tool in the development of new materials and pharmaceuticals .

Properties

CAS No.

299180-01-1

Molecular Formula

C5H9BO3

Molecular Weight

127.94 g/mol

IUPAC Name

[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid

InChI

InChI=1S/C5H9BO3/c7-5-3-1-2-4-6(8)9/h1-4,7-9H,5H2/b3-1-,4-2+

InChI Key

HAVSNWCBVSMNTG-HSFFGMMNSA-N

Isomeric SMILES

B(/C=C/C=C\CO)(O)O

Canonical SMILES

B(C=CC=CCO)(O)O

Origin of Product

United States

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